N-(4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Medicinal Chemistry Structure-Activity Relationships Physicochemical Profiling

Researchers needing 3D pharmacophore diversity for fragment-based screening often face supply delays with custom synthesis. This compound is a commercially available, regioisomerically pure building block featuring a thiophen-3-yloxy substituent that provides a distinct vector angle versus its 2-yloxy analog. · cLogP 2.5, TPSA 86.9 Ų - within oral drug-like space · Rotatable bond count of 4 - suited for CNS penetration SAR · Thiophene sulfur enables chalcogen-bonding interactions absent in phenyl analogs Sourced from verified screening library suppliers, it eliminates custom synthesis lead times and ensures batch-to-batch consistency for reproducible SAR campaigns.

Molecular Formula C18H20N2O3S
Molecular Weight 344.43
CAS No. 2034302-62-8
Cat. No. B2569680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide
CAS2034302-62-8
Molecular FormulaC18H20N2O3S
Molecular Weight344.43
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CSC=C3
InChIInChI=1S/C18H20N2O3S/c1-13(21)19-15-4-2-14(3-5-15)18(22)20-9-6-16(7-10-20)23-17-8-11-24-12-17/h2-5,8,11-12,16H,6-7,9-10H2,1H3,(H,19,21)
InChIKeyWXVYZPQNFZTCLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-(Thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide (CAS 2034302-62-8): Chemical Identity and Procurement Baseline


N-(4-(4-(Thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a synthetic small molecule with the molecular formula C18H20N2O3S and a molecular weight of 344.43 g/mol [1]. It belongs to a class of piperidine-1-carbonyl phenyl acetamide derivatives featuring a thiophen-3-yloxy substituent. The compound is primarily distributed through screening library vendors (e.g., Life Chemicals, catalog F6563-0154) and is marketed as a building block or tool compound for drug discovery research [1]. Its structural features—specifically the thiophen-3-yloxy regioisomer attachment to the piperidine ring—create a distinct spatial and electronic profile compared to its thiophen-2-yloxy and phenoxy analogs.

Why N-(4-(4-(Thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide Cannot Be Replaced by Generic Analogs Without Verification


The position of the thiophene oxygen attachment (3-yloxy vs. 2-yloxy) and the nature of the aromatic ether (thiophen-3-yloxy vs. phenoxy) directly influence key molecular properties including lipophilicity (cLogP), topological polar surface area (TPSA), and hydrogen-bond acceptor capacity [1]. These physicochemical differences can alter solubility, permeability, and metabolic stability in ways that are not predictable a priori. Although head-to-head comparative biological data for this specific compound are limited in the open literature, class-level inference from related piperidine-thiophene series demonstrates that regioisomeric substitution patterns routinely produce divergent target binding and pharmacokinetic profiles [2]. Consequently, generic substitution without experimental confirmation risks undermining assay reproducibility and lead optimization campaigns.

N-(4-(4-(Thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide: Quantitative Differentiation Evidence for Procurement Decisions


Regioisomeric Differentiation: Thiophen-3-yloxy vs. Thiophen-2-yloxy Piperidine Carbonyl Acetamides

The target compound incorporates a thiophen-3-yloxy group, whereas the most immediate analog bears a thiophen-2-yloxy substituent. Computed physicochemical parameters reveal a meaningful difference in lipophilicity: cLogP for the 3-yloxy regioisomer is 2.5, compared to a predicted cLogP of approximately 2.7–2.9 for the 2-yloxy analog (estimated from structurally related thiophene ethers) [1]. The difference in topological polar surface area (TPSA: 86.9 Ų) and the distinct orientation of the sulfur atom relative to the piperidine oxygen alter hydrogen-bond acceptor geometry [1]. These variances can lead to differential solubility, permeability, and off-target binding, although direct comparative biological data for this pair have not been published.

Medicinal Chemistry Structure-Activity Relationships Physicochemical Profiling

Heteroaryl vs. Phenyl Ether: Thiophen-3-yloxy vs. Phenoxy Piperidine Carbonyl Acetamides

Replacement of the thiophene ring with a phenyl ring (phenoxy analog) eliminates the sulfur atom, reducing heavy atom count and removing a potential hydrogen-bond acceptor. The target compound possesses 4 hydrogen-bond acceptors versus 3 for the phenoxy analog [1]. The thiophene sulfur can engage in unique non-covalent interactions (e.g., sulfur–π, chalcogen bonding) that are absent in the phenyl analog. In related piperidine-thiophene NNRTI series, thiophene-containing compounds demonstrated superior resilience to drug-resistant HIV-1 RT mutations compared to phenyl-containing counterparts, attributed to conformational flexibility imparted by the thiophene ring [2]. No direct comparison between this specific compound and its phenoxy analog has been reported.

Medicinal Chemistry Bioisosterism Molecular Recognition

Supply-Chain Differentiation: Verified Vendor Availability and Purity Specifications

The target compound (CAS 2034302-62-8) is stocked by Life Chemicals in discrete quantities (1 mg to 20 µmol) with explicit pricing tiers, indicating current commercial availability for research procurement [1]. In contrast, several closely related analogs (e.g., N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide, CAS 1797186-44-7) are listed by different vendors with varying purity grades and lead times. The existence of a stable commercial supply chain with transparent pricing reduces procurement risk for the target compound relative to analogs that may require custom synthesis.

Chemical Sourcing Procurement Quality Control

Computational ADME Differentiation: Rotatable Bonds and Molecular Complexity

The target compound exhibits a rotatable bond count of 4 and a molecular complexity score of 444 [1]. By comparison, the pyridazin-3-yloxy analog (CAS 1797186-44-7) has a predicted rotatable bond count of 5 and a higher complexity score due to the additional nitrogen atoms in the heterocycle. Lower rotatable bond counts are generally associated with improved oral bioavailability, as each rotatable bond reduces the probability of passive membrane permeation. The target compound's moderate complexity and lower rotatable bond count may offer a more favorable starting point for lead optimization than more flexible analogs.

Drug-Likeness ADME Prediction Lead Optimization

Optimal Research and Procurement Applications for N-(4-(4-(Thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide


Fragment-Based or Scaffold-Hopping Libraries Requiring Defined Thiophene Geometry

The thiophen-3-yloxy substitution provides a specific vector angle distinct from the 2-yloxy isomer, making this compound suitable for fragment-based screening libraries where 3D pharmacophore diversity is critical. The computed cLogP of 2.5 and TPSA of 86.9 Ų place it within oral drug-like space, supporting its use as a core scaffold for hit expansion [1].

Kinase or GPCR Inhibitor Lead Optimization with Sulfur-Mediated Binding

The presence of the thiophene sulfur enables potential chalcogen-bonding interactions that are absent in phenyl analogs. This compound can serve as a starting point for optimizing inhibitors targeting kinases or GPCRs where sulfur–aromatic interactions with a methionine or cysteine residue in the binding pocket have been observed crystallographically in related series [2].

Parallel Synthesis of Piperidine-Carbonyl Acetamide Arrays for CNS Drug Discovery

With a rotatable bond count of 4 and moderate complexity (444), this compound is well-suited for parallel library synthesis aimed at CNS targets, where lower rotatable bond counts are correlated with improved brain penetration. Its confirmed commercial availability from Life Chemicals reduces the delay associated with custom synthesis [1].

Selectivity Profiling Against Closely Related Regioisomeric Analogs

Researchers seeking to establish SAR for thiophene regioisomerism in a piperidine-carboxamide series should prioritize this compound alongside its 2-yloxy analog. Any observed differences in target potency or selectivity can be directly attributed to the change in heterocycle attachment position, providing clean SAR data for medicinal chemistry programs.

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